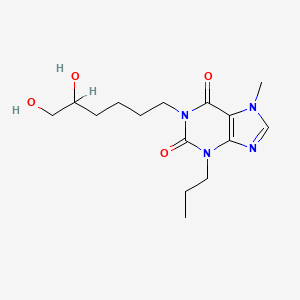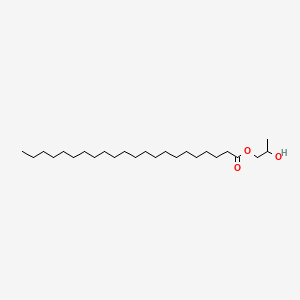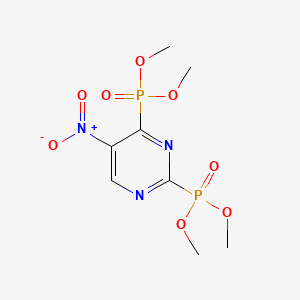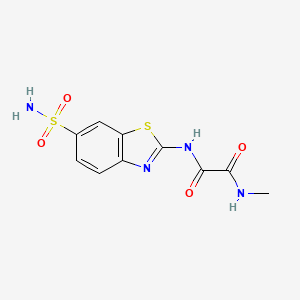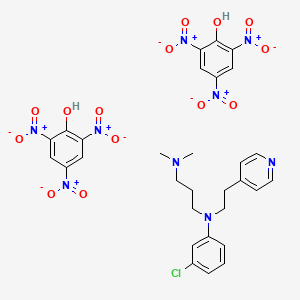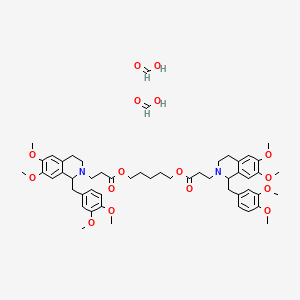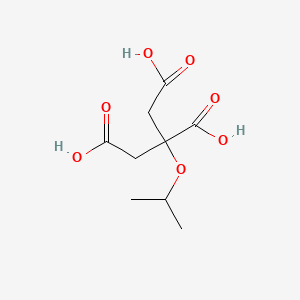
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,10,12-Tetraoxadispiro(5153)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the furan and methyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the furan ring and methyl groups via substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4,10,12-Tetraoxadispiro(515
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Such as spiro[4.5]decane derivatives.
Furan-Containing Compounds: Such as furfural and its derivatives.
Polyfunctional Compounds: Such as tetraketones and their analogs.
Uniqueness
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- is unique due to its specific combination of spirocyclic structure, multiple ketone groups, and furan ring, which confer distinct chemical and physical properties.
Properties
CAS No. |
130598-07-1 |
|---|---|
Molecular Formula |
C21H22O9 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
16-(furan-2-yl)-3,3,11,11,14-pentamethyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadec-14-ene-1,5,9,13-tetrone |
InChI |
InChI=1S/C21H22O9/c1-11-9-12(13-7-6-8-26-13)21(16(24)29-19(4,5)30-17(21)25)10-20(11)14(22)27-18(2,3)28-15(20)23/h6-9,12H,10H2,1-5H3 |
InChI Key |
CUJSIVFTQXSBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2(CC13C(=O)OC(OC3=O)(C)C)C(=O)OC(OC2=O)(C)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


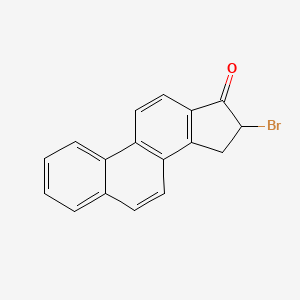
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)

